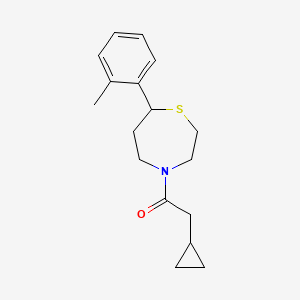![molecular formula C21H17N3O2S B2682391 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 378214-89-2](/img/structure/B2682391.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with a 2-bromoacetophenone derivative.
Coupling with the benzo[d][1,3]dioxole derivative: This step involves the formation of an amide or imine bond between the thiazole derivative and the benzo[d][1,3]dioxole derivative.
Formation of the acrylonitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the intermediate formed in the previous step and malononitrile.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Solvent selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.
Temperature control: Maintaining optimal temperatures to favor desired reaction pathways.
化学反応の分析
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
類似化合物との比較
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile: Similar structure but lacks the dimethylphenyl group.
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile: Similar structure but contains dichlorophenyl instead of dimethylphenyl.
Uniqueness
The uniqueness of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile lies in its specific functional groups and their arrangement, which can impart unique chemical and biological properties. The presence of the dimethylphenyl group, for example, may influence its reactivity and interaction with biological targets.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-3-5-17(14(2)7-13)18-11-27-21(24-18)15(9-22)10-23-16-4-6-19-20(8-16)26-12-25-19/h3-8,10-11,23H,12H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQXFIRKZKVAHK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2682310.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2682313.png)

![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-propylcarbamate](/img/structure/B2682317.png)
![3-(4-chlorophenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2682319.png)
![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2682320.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2682321.png)
![2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2682322.png)
![2,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2682323.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B2682324.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2682325.png)



